Cas no 487-89-8 (Indole-3-carboxaldehyde)
Indole-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Indole-3-carboxaldehyde
- Indole-3-carbaldehyde
- 3-Formylindole
- Indole-3-aldehyde
- 1H-indole-3-carbaldehyde
- Indole-3-carbaledehyde
- 3-Formylindol
- 3-Indolealdehyde
- 3-indolecarbaldehyde
- 3-indolecarboxaldehyde
- 3-Indoledehyde
- AURORA KA-4265
- I3CA
- INDOL-3-ALDEHYDE
- Indole-3-methand
- β-Indolylaldehyde
- 3-Indolylformaldehyde
- NSC 10118
- 1H-Indole-3-carboxaldehyde
- INDOLE-3-CARBOXYALDEHYDE
- beta-Indolylaldehyde
- Indol-3-carboxaldehyde
- Indol-3-carbaldehyde
- 3-Formyl-1H-indole
- 1H-indole-3-aldehyde
- .beta.-Indolylaldehyde
- 7FN04C32UO
- O
- BRN 0114117
- FT-0615872
- UNII-7FN04C32UO
- NCGC00161738-02
- indole-3-carboxy-aldehyde
- 3-Indolylformaldehyde, 3-Formylindole, Indole-3-carbaldehyde
- 3-indole aldehyde
- indole-3-carboaldehyde
- AM1029
- CHEBI:28238
- Indol-3-carbaldehyd
- indole 3-carboxaldehyde
- I3CHO
- NS00031825
- PS-5323
- InChI=1/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H
- SCHEMBL56373
- b-Indolylaldehyde
- I0027
- 3-formyl-indole
- C08493
- CU-00000000108-1
- A7354
- AC-23425
- AKOS000119898
- 3-indolemethanal
- CS-W007376
- AG-205/01412034
- Z56785575
- OLNJUISKUQQNIM-UHFFFAOYSA-
- A897853
- 5-21-08-00246 (Beilstein Handbook Reference)
- EINECS 207-665-8
- 4877-89-8
- MFCD00005622
- FT-0652575
- Q27103575
- NSC10118
- 487-89-8
- 3-formyl indole
- 1H-indole-3-carbaldehyd
- Indole-3-carboxaldehyde, 97%
- AB00443651-03
- bmse000645
- SB14957
- A827605
- FT-0670335
- NSC-10118
- 1H-Indole-3-carboxaldehde
- 1H-indole-3-carbaldehyde1H-Indole-3-carboxaldehyde487-89-8246045-99-8.beta.-IndolylaldehydeIndole-3-carbaldehydeIndole-3-carboxaldehyde57210_FLUKA129445_ALDRICHZINC00087959SBB004120BAS 07339836C084933
- 1228547-52-1
- Indole-3-carboxaldehyde, purum, >=98.0% (T)
- BCP00081
- A871878
- I-2200
- A-Indolylaldehyde
- CHEMBL147741
- EN300-16816
- BB 0242392
- Indole-3-carboxaldehyde (3-Formylindole)
- AI3-52407
- DTXSID5060069
- F0918-0115
- BDBM50182880
- NCGC00161738-01
- HY-W007376
- Indole-3-formaldehyde
- Indole-3-carboxaldehyde,98%
- Indole3aldehyde
- INDOLE3CARBOXYALDEHYDE
- betaIndolylaldehyde
- DB-011568
- 1HIndole3carboxaldehyde
- Indole3carbaldehyde
- STK387546
- DTXCID8040640
- 3Formylindole
- INDOLE-3-CARBINOL_met006
- Indol3carboxaldehyde
-
- MDL: MFCD00005622
- Inchi: 1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H
- InChI Key: OLNJUISKUQQNIM-UHFFFAOYSA-N
- SMILES: O=CC1=CNC2C=CC=CC=21
- BRN: 0114117
Computed Properties
- Exact Mass: 145.05300
- Monoisotopic Mass: 145.052764
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.7
- Topological Polar Surface Area: 32.9
Experimental Properties
- Color/Form: Light yellow solid
- Density: 1.1555 (rough estimate)
- Melting Point: 193.0 to 200.0 deg-C
- Boiling Point: 264.27°C (rough estimate)
- Flash Point: 240 ºC
- Refractive Index: 1.4500 (estimate)
- Water Partition Coefficient: Insoluble in water.
- PSA: 32.86000
- LogP: 1.98040
- Sensitiveness: Air Sensitive
- Solubility: Slightly soluble in water
Indole-3-carboxaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: S24/25:Prevent skin and eye contact.
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:9-23
- RTECS:NL5993600
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Inert atmosphere,2-8°C
Indole-3-carboxaldehyde Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2942000000
Indole-3-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 129445-5G |
Indole-3-carboxaldehyde |
487-89-8 | 5g |
¥493.23 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 129445-25G |
Indole-3-carboxaldehyde |
487-89-8 | 25g |
¥969.52 | 2023-12-10 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013837-5g |
Indole-3-carboxaldehyde |
487-89-8 | ≥98% | 5g |
¥40.00 | 2025-04-14 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013837-10g |
Indole-3-carboxaldehyde |
487-89-8 | ≥98% | 10g |
¥40.00 | 2025-04-14 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013837-25g |
Indole-3-carboxaldehyde |
487-89-8 | ≥98% | 25g |
¥40.00 | 2025-04-14 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013837-100g |
Indole-3-carboxaldehyde |
487-89-8 | ≥98% | 100g |
¥60.00 | 2025-04-14 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013837-500g |
Indole-3-carboxaldehyde |
487-89-8 | ≥98% | 500g |
¥295.00 | 2025-04-14 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013837-1000g |
Indole-3-carboxaldehyde |
487-89-8 | ≥98% | 1000g |
¥588.00 | 2025-04-14 | |
| TRC | I614990-100mg |
Indole-3-carboxaldehyde |
487-89-8 | 100mg |
$ 117.00 | 2023-09-07 | ||
| TRC | I614990-1 g |
Indole-3-carboxaldehyde |
487-89-8 | 1g |
120.00 | 2021-08-04 |
Indole-3-carboxaldehyde Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water
Indole-3-carboxaldehyde Raw materials
Indole-3-carboxaldehyde Preparation Products
- Indole (120-72-9)
- 1H-indole-3-carboxylic acid (771-50-6)
- 2-(1H-indol-3-yl)acetonitrile (771-51-7)
- 3-Indoleacetic acid (87-51-4)
- Indole-3-carboxaldehyde (487-89-8)
- 2-(1H-indol-3-yl)acetamide (879-37-8)
- 1H,1''H-3,3':3',3''-terindol-2'(1'H)-one (75833-70-4)
- 2-(6-Methoxy-1H-indol-3-yl)acetic Acid (103986-22-7)
Indole-3-carboxaldehyde Suppliers
Indole-3-carboxaldehyde Related Literature
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Chada Raji Reddy,Karna Nair,Amol D. Patil,Ramachandra Reddy Donthiri,René Grée Org. Biomol. Chem. 2023 21 1046
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Vikki N. Shinde,Shiv Dhiman,Rangan Krishnan,Dalip Kumar,Anil Kumar Org. Biomol. Chem. 2018 16 6123
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Joseph Cowell,Matokah Abualnaja,Stephanie Morton,Ruth Linder,Faye Buckingham,Paul G. Waddell,Michael R. Probert,Michael J. Hall RSC Adv. 2015 5 16125
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Mahabir P. Singh,Fariha Saleem,Ram S. Pal,Ajai K. Singh New J. Chem. 2017 41 11342
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Mahabir P. Singh,Fariha Saleem,Gyandshwar K. Rao,S. Kumar,Hemant Joshi,Ajai K. Singh Dalton Trans. 2016 45 6718
Additional information on Indole-3-carboxaldehyde
Indole-3-carboxaldehyde (CAS No. 487-89-8): A Key Intermediate in Modern Chemical Biology and Drug Discovery
Indole-3-carboxaldehyde, with the chemical formula C9H6O and CAS number 487-89-8, is a versatile and highly valuable intermediate in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde is renowned for its broad spectrum of biological activities and its pivotal role in the synthesis of numerous pharmacologically active compounds. Its unique structural features, including a fused indole ring system and an aldehyde functional group, make it an indispensable tool for medicinal chemists and biologists seeking to develop novel therapeutic agents.
The significance of Indole-3-carboxaldehyde cannot be overstated, as it serves as a crucial building block in the construction of complex molecules with diverse biological functions. The indole moiety, characterized by its aromatic stability and ability to interact with biological targets, is particularly well-suited for drug design. The presence of the aldehyde group further enhances its utility, providing a reactive site for condensation reactions that lead to the formation of Schiff bases, imines, and other pharmacophores essential for drug development.
In recent years, Indole-3-carboxaldehyde has garnered significant attention in the context of oncology research. Its derivatives have been extensively studied for their potential anti-cancer properties. For instance, modifications of the indole ring have led to the discovery of compounds that exhibit inhibitory effects on kinases and other enzymes involved in tumor proliferation. These findings have spurred further investigation into the development of targeted therapies based on Indole-3-carboxaldehyde-derived scaffolds.
The compound's reactivity also makes it a valuable asset in synthetic organic chemistry. It can undergo a variety of transformations, including oxidation to form oxindoles, reduction to yield indoles, and condensation with amines to produce indole amides. These reactions are fundamental to the synthesis of many bioactive molecules, including those used in antimicrobial and anti-inflammatory treatments. The ability to manipulate the structure of Indole-3-carboxaldehyde allows researchers to fine-tune its properties, optimizing it for specific biological applications.
Advances in computational chemistry have further enhanced the utility of Indole-3-carboxaldehyde. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding in the rational design of more effective drugs. These computational approaches complement traditional experimental methods, providing a more comprehensive understanding of how Indole-3-carboxaldehyde and its derivatives function at the molecular level.
The pharmaceutical industry has also leveraged Indole-3-carboxaldehyde in the development of central nervous system (CNS) drugs. Derivatives of this compound have shown promise as potential treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The indole scaffold's ability to cross the blood-brain barrier makes it an attractive candidate for CNS-targeted therapies. Researchers are exploring various modifications to enhance the pharmacological properties of these derivatives, aiming to improve their efficacy and reduce side effects.
In addition to its role in drug discovery, Indole-3-carboxaldehyde has found applications in agrochemical research. Its derivatives exhibit herbicidal and fungicidal properties, making them useful in crop protection strategies. The compound's versatility allows it to be incorporated into formulations designed to combat a wide range of plant pathogens.
The synthesis of Indole-3-carboxaldehyde itself is another area where innovation has been ongoing. Traditional methods often involve complex multi-step processes that can be inefficient and costly. However, recent advances in synthetic chemistry have led to more streamlined routes, including catalytic processes that improve yield and reduce waste. These innovations not only make the production of Indole-3-carboxaldehyde more sustainable but also make it more accessible for widespread use in research and industry.
The environmental impact of producing and using Indole-3-carboxaldehyde is also a consideration that has prompted research into greener synthetic methods. Solvent-free reactions and biocatalytic approaches are being explored as alternatives to traditional organic synthesis techniques. These methods align with broader efforts to minimize the ecological footprint of chemical manufacturing while maintaining high standards of quality and efficiency.
In conclusion, Indole-3-carboxaldehyde (CAS No. 487-89-8) is a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique structural properties enable its use as a versatile intermediate in the synthesis of bioactive molecules with applications ranging from oncology to CNS disorders and agrochemicals. Ongoing research continues to uncover new possibilities for this compound, driven by advancements in synthetic chemistry, computational biology, and environmental sustainability.
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